molecular formula C5H4Cl2N2 B020014 2,4-Dichloro-6-methylpyrimidine CAS No. 5424-21-5

2,4-Dichloro-6-methylpyrimidine

Cat. No. B020014
Key on ui cas rn: 5424-21-5
M. Wt: 163 g/mol
InChI Key: BTLKROSJMNFSQZ-UHFFFAOYSA-N
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Patent
US08877934B2

Procedure details

To anhydrous methanol (10 ml) was added sodium (230 mg, 10 mmol) and the mixture was stirred under an argon atmosphere until a clear solution had formed. This solution was added dropwise over two hours with stirring to a solution of 2,4-dichloro-6-methylpyrimidine (1.79 g, 11 mmol) in anhydrous methanol (10 ml) under cooling so that the temperature remained below 10° C. Stirring was continued for 30 minutes, then water was added (2 ml), the mixture was filtered and the filtrate was evaporated to dryness under reduced pressure. The residue was purified by column chromatography (pre-packed silica column, gradient of heptane/ethyl acetate). 750 mg was obtained (4.75 mmol, 47%). MS (APCI) m/z=159.2 [M+H]+.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[N:8]=[C:7]([Cl:9])[CH:6]=[C:5]([CH3:10])[N:4]=1.[OH2:11].[CH3:12]O>>[Cl:9][C:7]1[CH:6]=[C:5]([CH3:10])[N:4]=[C:3]([O:11][CH3:12])[N:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
230 mg
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an argon atmosphere until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
ADDITION
Type
ADDITION
Details
This solution was added dropwise over two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling so that the temperature
CUSTOM
Type
CUSTOM
Details
remained below 10° C
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (pre-packed silica column, gradient of heptane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
750 mg was obtained (4.75 mmol, 47%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC(=NC(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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